molecular formula C21H37N5O3 B10821688 N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide

N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide

Cat. No.: B10821688
M. Wt: 407.6 g/mol
InChI Key: SYRVEVZSXHRXIX-KRWDZBQOSA-N
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Description

N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide generally involves multi-step organic synthesis. Common synthetic pathways may include the formation of the piperidine and morpholine rings, followed by the strategic introduction of the nitrile group and other functional groups under specific conditions.

Industrial Production Methods: On an industrial scale, the synthesis can be scaled up using automated reactors and controlled reaction environments. Efficiency and yield are optimized by fine-tuning factors like temperature, solvent choice, and catalytic agents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    This compound may undergo oxidation reactions, potentially altering its functional groups.

  • Reduction

    Reduction reactions could be applied to modify specific groups, such as reducing the nitrile group to an amine.

  • Substitution

    Various substitution reactions might be employed to replace or modify specific atoms or groups in the compound.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions such as temperature, pH, and solvent type are meticulously controlled.

Major Products Formed: The resulting products from these reactions vary based on the modifications but typically include altered or new functional groups enhancing the compound's properties for targeted applications.

Scientific Research Applications

N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide has vast applications:

  • Chemistry

    Utilized in the synthesis of advanced materials and as a building block in combinatorial chemistry.

  • Biology

  • Medicine

    Investigated for its potential therapeutic properties, including as a candidate in drug discovery and development.

  • Industry

    Applied in the creation of novel compounds and materials with specific desired properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The exact pathways and molecular interactions depend on its application and the biological context.

Comparison with Similar Compounds

Comparison and Uniqueness: N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide stands out due to its unique combination of functional groups and ring structures.

Similar Compounds:

  • N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5-oxohexyl]morpholine-4-carboxamide

  • N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxohexyl]morpholine-4-carboxamide

  • N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-6-methyl-1-oxoheptan-2-yl]morpholine-4-carboxamide

Each of these compounds has slight variations in structure, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C21H37N5O3

Molecular Weight

407.6 g/mol

IUPAC Name

N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C21H37N5O3/c1-5-20(2,3)7-6-17(23-19(28)26-12-14-29-15-13-26)18(27)24-21(16-22)8-10-25(4)11-9-21/h17H,5-15H2,1-4H3,(H,23,28)(H,24,27)/t17-/m0/s1

InChI Key

SYRVEVZSXHRXIX-KRWDZBQOSA-N

Isomeric SMILES

CCC(C)(C)CC[C@@H](C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2

Canonical SMILES

CCC(C)(C)CCC(C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2

Origin of Product

United States

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